
(4-((4-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-((4-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone” is a chemical compound with the molecular formula C11H12ClNO2 . It is also known as "(4-chlorophenyl)(morpholino)methanone" .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 225.67 . It has a melting point of 76 °C and a predicted boiling point of 382.4±37.0 °C . The predicted density is 1.271±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Imaging Agents
One study involves the synthesis of a compound structurally related to "(4-((4-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone", used as a potential PET imaging agent for Parkinson's disease. The compound, along with its precursor, was synthesized through a multi-step process, demonstrating the complex synthetic routes involved in creating such compounds for neuroimaging applications. The synthesized tracer showed high radiochemical purity and specific activity, highlighting its potential in biomedical imaging (Wang, Gao, Xu, & Zheng, 2017).
Chemical Properties and Interactions
Another study focused on the synthesis and characterization of 2-arylmorpholine hydrochlorides, showcasing the versatility of morpholine derivatives in chemical synthesis. The study detailed the reaction processes and conditions needed to synthesize various morpholine derivatives, contributing to the understanding of the chemical behavior and potential applications of such compounds in different fields, including medicinal chemistry and material science (Hu, 2005).
Spectral Characterization and Computational Studies
Research on similar compounds includes spectral characterization, DFT calculations, and docking studies, highlighting the importance of computational and analytical methods in understanding the molecular structure and interactions of complex chemical entities. These studies provide insights into the electronic structure, absorption spectra, and potential biological interactions of morpholine derivatives, which can be crucial for designing new materials and drugs (Shahana & Yardily, 2020).
Antioxidant Properties
Investigations into the antioxidant properties of diphenylmethane derivatives, including bromophenols, showcase the potential of structurally related compounds in biomedical applications. These studies assess the compounds' radical scavenging abilities and compare them to standard antioxidants, providing valuable information on their potential therapeutic uses (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Peptide Interaction Studies
Research on the selective solid-phase extraction of synthetic cannabinoids using computationally designed peptides demonstrates the application of molecular recognition in analytical chemistry. By understanding how peptides interact with specific cannabinoid structures, researchers can develop more selective and sensitive detection methods for various compounds, including those structurally related to "(4-((4-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone" (Mascini, Montesano, Pérez, Wang, Compagnone, & Sergi, 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been shown to be potent and very isoform-selective inhibitors ofAKR1C3 , which is a member of the aldo-keto reductase family. This family metabolizes drugs and toxins, and plays a role in the biosynthesis of steroid hormones .
Mode of Action
It’s known that akr1c3 inhibitors typically work by binding to the enzyme and preventing it from carrying out its function . A molecular simulation study of a related compound showed a desirable fitting pattern in the active site of its target, characterized by lower binding free energy .
Biochemical Pathways
Given that akr1c3 is involved in the metabolism of drugs and toxins, as well as the biosynthesis of steroid hormones , it can be inferred that these pathways could potentially be affected.
Result of Action
Inhibition of akr1c3 could potentially lead to changes in the metabolism of drugs and toxins, as well as the biosynthesis of steroid hormones .
Eigenschaften
IUPAC Name |
[4-(4-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMVSJAUKGHGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Cl)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2843373.png)
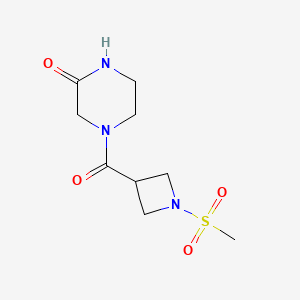
![N-(3-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2843375.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2843380.png)
![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2843384.png)
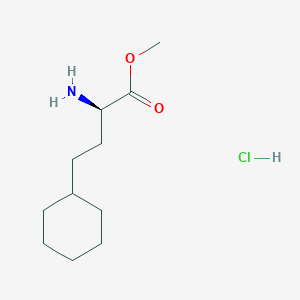
![3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B2843387.png)
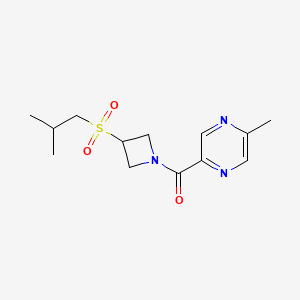

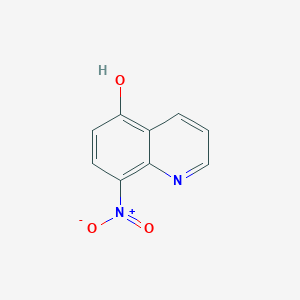
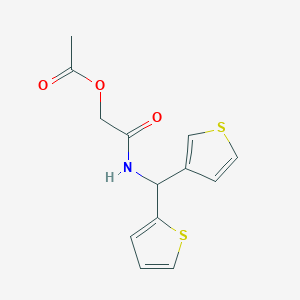

![1,3-Benzodioxol-5-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2843396.png)